![molecular formula C16H20N4O3 B6451207 tert-butyl 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate CAS No. 2384033-46-7](/img/structure/B6451207.png)

tert-butyl 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

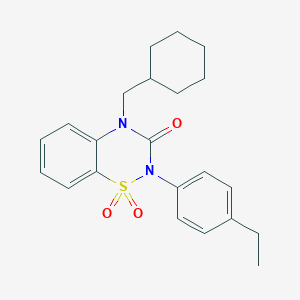

The compound “tert-butyl 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate” is a complex organic molecule that contains several functional groups and structural features. It includes a tert-butyl group, a pyrrolidine ring, a carboxylate ester group, a pyridine ring, and an oxadiazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrrolidine ring could be formed via a cyclization reaction, the oxadiazole ring might be formed through a condensation reaction, and the tert-butyl group could be introduced via an esterification reaction with tert-butanol .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine and pyridine rings are both five-membered, but the pyridine ring is aromatic (it has a ring of delocalized electrons), while the pyrrolidine ring is not. The oxadiazole ring is a heterocycle containing three nitrogen atoms and two oxygen atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the ester group could undergo hydrolysis in the presence of a strong acid or base, and the pyridine ring might be able to participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxylate ester group could enhance its solubility in polar solvents, while the multiple ring structures might increase its melting point and boiling point compared to simpler compounds .Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other indole derivatives, which are known to bind with high affinity to multiple receptors . The compound may induce conformational changes in the target proteins, altering their activity and triggering downstream effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely interacts with multiple pathways to exert these effects.

Pharmacokinetics

Similar compounds have been found to have significantly reduced intrinsic clearance, leading to improved unbound drug exposures

Result of Action

Based on the wide range of biological activities associated with indole derivatives, it’s likely that the compound has diverse effects at the molecular and cellular level .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using tert-butyl 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate in laboratory experiments include its high solubility in organic solvents, its low toxicity, and its low cost. The main limitation of using this compound in laboratory experiments is its low stability, which can limit its use in long-term studies.

Zukünftige Richtungen

For the use of tert-butyl 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate include its potential use in drug discovery and development, organic synthesis, and catalysis. This compound could be used to develop new drugs and to develop novel synthetic methods for drug synthesis. This compound could also be used to develop new catalysts and to develop new catalytic reactions. In addition, this compound could be used to develop new synthetic methods for the synthesis of organic compounds. Finally, this compound could be used to develop new methods for the detection and quantification of drugs and other compounds.

Synthesemethoden

Tert-butyl 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate can be synthesized using a variety of methods, including the use of a Grignard reagent, a palladium-catalyzed reaction, and a microwave-assisted reaction. The Grignard reagent method involves the reaction of a tert-butyl 3-oxo-2-pyridinecarboxylate with a Grignard reagent, such as methylmagnesium bromide or ethylmagnesium bromide, in the presence of a base, such as sodium hydroxide. The palladium-catalyzed reaction involves the reaction of a tert-butyl 3-oxo-2-pyridinecarboxylate with a palladium-catalyzed reagent, such as trimethylsilylchloride or trifluoromethanesulfonic acid, in the presence of a base, such as potassium hydroxide. The microwave-assisted reaction involves the reaction of a tert-butyl 3-oxo-2-pyridinecarboxylate with a microwave-assisted reagent, such as trimethylsilylchloride or trifluoromethanesulfonic acid, in the presence of a base, such as potassium hydroxide.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate has been used in various scientific research applications, such as drug discovery, organic synthesis, and catalysis. This compound has been used in drug discovery to identify new drugs and to develop novel synthetic methods for drug synthesis. This compound has also been used in organic synthesis to develop new synthetic methods for the synthesis of organic compounds. This compound has also been used in catalysis for the synthesis of new catalysts and for the development of new catalytic reactions.

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-16(2,3)22-15(21)20-9-7-11(10-20)14-18-13(19-23-14)12-6-4-5-8-17-12/h4-6,8,11H,7,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABVYFJKVWTMMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=NC(=NO2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B6451147.png)

![4-{[1-(2-methoxyacetyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6451155.png)

![2-(4-chlorophenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]acetamide](/img/structure/B6451162.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6451169.png)

![6-[1-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B6451171.png)

![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine](/img/structure/B6451175.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B6451179.png)

![2-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6451198.png)

![3-chloro-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451200.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6451215.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B6451223.png)

![3-{[(5-fluoropyridin-2-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide](/img/structure/B6451233.png)

![2-methyl-6-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one](/img/structure/B6451237.png)